molecular formula C14H11N3O3S B2902442 Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate CAS No. 672925-11-0

Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate

Cat. No.: B2902442
CAS No.: 672925-11-0
M. Wt: 301.32
InChI Key: PICKLOQETIYAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is a chemical compound with the molecular formula C14H11N3O3S and a molecular weight of 301.32[_{{{CITATION{{{1{Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl ](https://wwwsmoleculecom/products/s3190868){{{CITATION{{{_1{Methyl 2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate typically involves the reaction of 3-methylisoxazolo[5,4-d]pyrimidin-4-yl with a suitable sulfanylbenzoic acid derivative under controlled conditions[_{{{CITATION{{{2{METHYL 2-[(3-METHYLISOXAZOLO[5,4-D]PYRIMIDIN-4-YL)SULFANYL ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB7362417.htm). The reaction conditions may include the use of a base, such as triethylamine, and a solvent like dichloromethane[{{{CITATION{{{_2{METHYL 2-(3-METHYLISOXAZOLO[5,4-D]PYRIMIDIN-4-YL)SULFANYL ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{METHYL 2-(3-METHYLISOXAZOLO[5,4-D]PYRIMIDIN-4-YL)SULFANYL ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is used to study enzyme inhibition and protein interactions. It has been investigated for its potential to inhibit certain enzymes involved in disease pathways.

Medicine: This compound has shown promise as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate exerts its effects involves the inhibition of specific molecular targets. It interacts with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and disease context.

Comparison with Similar Compounds

  • Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)methoxy]benzenecarboxylate

  • Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)amino]benzenecarboxylate

Uniqueness: Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is unique in its sulfanyl group, which imparts distinct chemical and biological properties compared to its methoxy and amino analogs. This sulfanyl group enhances its reactivity and potential for forming strong interactions with biological targets.

Properties

IUPAC Name

methyl 2-[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-8-11-12(20-17-8)15-7-16-13(11)21-10-6-4-3-5-9(10)14(18)19-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICKLOQETIYAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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